1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone
Overview
Description
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is an organic compound that features a chlorophenyl group and a pyridinyl group connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate compound.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and oxidation reactions.
Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethanone: Similar structure but with the pyridinyl group in a different position.
1-(2-Chlorophenyl)-2-(pyridin-2-yl)ethanone: Another positional isomer.
1-(2-Bromophenyl)-2-(pyridin-4-yl)ethanone: Similar compound with a bromine atom instead of chlorine.
Uniqueness
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-pyridin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSUUDSMTHMTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464065 | |
Record name | 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216076-11-8 | |
Record name | 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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